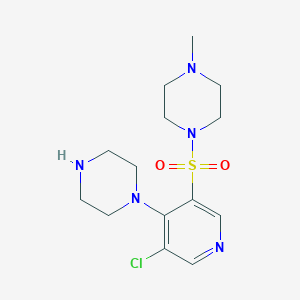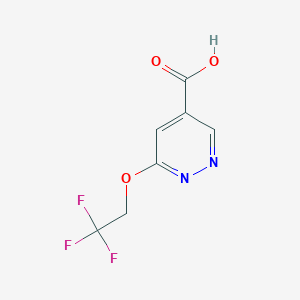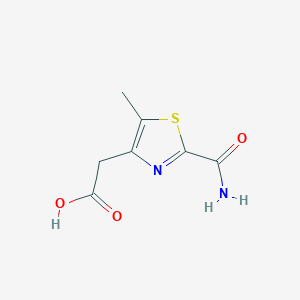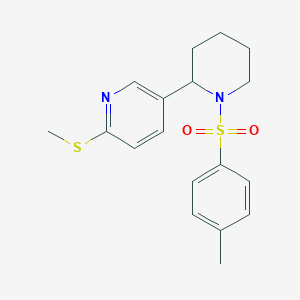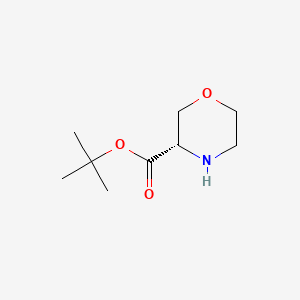
tert-butyl (3S)-morpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-morpholine-3-carboxylate is a chemical compound that features a morpholine ring substituted at the 3-position with a carboxylate group, which is further protected by a tert-butyl group. This compound is often used in organic synthesis as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (3S)-morpholine-3-carboxylate typically involves the reaction of morpholine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Morpholine-3-carboxylic acid+tert-butyl chloroformate→tert-butyl (3S)-morpholine-3-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Tert-butyl hydroperoxide.
Reduction: Morpholine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl (3S)-morpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-morpholine-3-carboxylate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the carboxylate group from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under mild acidic conditions, revealing the free carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-morpholine-3-carboxylate: Similar structure but with different stereochemistry.
Tert-butyl (3S)-pyrrolidine-3-carboxylate: Similar protecting group but with a pyrrolidine ring instead of a morpholine ring.
Tert-butyl (3S)-piperidine-3-carboxylate: Similar protecting group but with a piperidine ring.
Uniqueness
Tert-butyl (3S)-morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl (3S)-morpholine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
QTJBNPAWSNUZIC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1COCCN1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


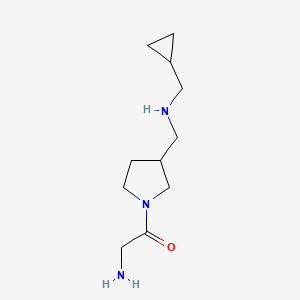

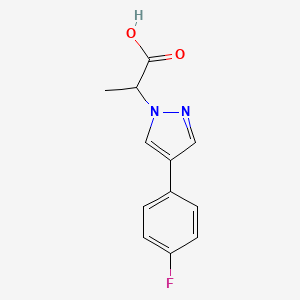
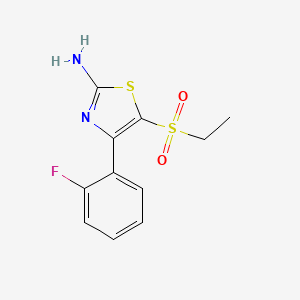
![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)

